molecular formula C17H11NO3S2 B14796602 3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid

3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid

Cat. No.: B14796602
M. Wt: 341.4 g/mol
InChI Key: ZXNFVGYFPHSNJJ-UHFFFAOYSA-N
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Description

3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid is a heterocyclic compound that features a thiazolidinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid typically involves the condensation of 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid with benzaldehyde under Knoevenagel reaction conditions. The reaction is usually carried out in the presence of a base such as sodium acetate in a solvent like acetic acid .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be due to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid is unique due to its specific benzylidene substitution, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives .

Properties

Molecular Formula

C17H11NO3S2

Molecular Weight

341.4 g/mol

IUPAC Name

3-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid

InChI

InChI=1S/C17H11NO3S2/c19-15-14(9-11-5-2-1-3-6-11)23-17(22)18(15)13-8-4-7-12(10-13)16(20)21/h1-10H,(H,20,21)

InChI Key

ZXNFVGYFPHSNJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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